3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol is an organic compound that features a benzodioxole ring system attached to a propanol chain with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Propanol Chain: The benzodioxole ring can be alkylated using appropriate alkyl halides under basic conditions.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring system may facilitate binding to these targets, while the methylamino group can modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-ol
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)propan-1-ol
Uniqueness
The unique combination of the benzodioxole ring and the methylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c1-12-9(4-5-13)8-2-3-10-11(6-8)15-7-14-10/h2-3,6,9,12-13H,4-5,7H2,1H3 |
InChI Key |
NVQXFOKAVPDZFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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